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Compound of Interest

Compound Name: 1,2,4-Trimethoxy-5-nitrobenzene

Cat. No.: B081036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for

the compound 1,2,4-trimethoxy-5-nitrobenzene. Due to the limited availability of direct

experimental spectra in public databases, this document focuses on presenting predicted

spectroscopic characteristics based on the analysis of structurally related compounds and

general principles of spectroscopy. It also outlines standard experimental protocols for

obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this class of compounds. This guide is intended to serve as a valuable resource for

researchers in the fields of chemistry and drug development who are working with or

synthesizing this molecule.

Introduction
1,2,4-Trimethoxy-5-nitrobenzene is a substituted aromatic compound with potential

applications in organic synthesis and medicinal chemistry. A thorough understanding of its

spectroscopic properties is crucial for its identification, characterization, and quality control.

This document compiles and predicts the expected NMR, IR, and MS spectral data for 1,2,4-
trimethoxy-5-nitrobenzene and provides generalized experimental protocols for their

acquisition.
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Predicted Spectroscopic Data
Direct experimental spectroscopic data for 1,2,4-trimethoxy-5-nitrobenzene is not readily

available in the public domain. The following tables summarize the predicted spectroscopic

characteristics based on the analysis of similar compounds and established spectroscopic

principles.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 1,2,4-trimethoxy-5-nitrobenzene

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-3 ~7.3 - 7.5 s

H-6 ~6.8 - 7.0 s

OCH₃ (C1) ~3.9 - 4.1 s

OCH₃ (C2) ~3.8 - 4.0 s

OCH₃ (C4) ~3.8 - 4.0 s

Note: Predicted values are based on the analysis of substituted nitrobenzenes and

methoxybenzenes. Actual values may vary depending on the solvent and experimental

conditions.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,4-trimethoxy-5-nitrobenzene
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~150 - 155

C-2 ~145 - 150

C-3 ~105 - 110

C-4 ~155 - 160

C-5 ~135 - 140

C-6 ~100 - 105

OCH₃ ~55 - 60

Note: These are estimated chemical shifts. The presence of the nitro group and three methoxy

groups will significantly influence the electron density and thus the chemical shifts of the

aromatic carbons.

Predicted IR Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands for 1,2,4-trimethoxy-5-nitrobenzene

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

C-H Stretch (Methoxy) 2950 - 2850 Medium

Aromatic C=C Stretch 1600 - 1450 Medium to Strong

Asymmetric NO₂ Stretch 1550 - 1500 Strong

Symmetric NO₂ Stretch 1350 - 1300 Strong

C-O Stretch (Aryl Ether) 1275 - 1200 Strong

C-O Stretch (Alkyl Ether) 1150 - 1050 Strong

C-H Out-of-plane Bend 900 - 800 Strong
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Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 1,2,4-trimethoxy-5-nitrobenzene

Fragment Predicted m/z Comments

[M]⁺ 213 Molecular Ion

[M-NO₂]⁺ 167 Loss of nitro group

[M-CH₃]⁺ 198 Loss of a methyl group

[M-OCH₃]⁺ 182 Loss of a methoxy group

Note: The fragmentation pattern will be influenced by the ionization method used.

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for aromatic nitro

compounds like 1,2,4-trimethoxy-5-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b081036?utm_src=pdf-body
https://www.benchchem.com/product/b081036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Typical parameters: pulse angle 45-90°, longer acquisition and relaxation times may be

necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder

and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance

(ATR) accessory for direct analysis of the solid.

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or

cast a thin film on a single plate.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

Ionization: Utilize an appropriate ionization technique.

Electron Ionization (EI): Provides detailed fragmentation patterns, useful for structural

elucidation.
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Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that

often result in a more prominent molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of

1,2,4-trimethoxy-5-nitrobenzene and the logic of spectroscopic analysis.

Figure 1. General workflow for the synthesis and characterization of 1,2,4-trimethoxy-5-
nitrobenzene.

Figure 2. Logical flow of structural elucidation using combined spectroscopic data.

Conclusion
While experimental spectroscopic data for 1,2,4-trimethoxy-5-nitrobenzene is not widely

available, this guide provides a robust set of predicted data and standard experimental

protocols. The presented information is intended to aid researchers in the identification and

characterization of this compound. It is recommended that experimental data be acquired and

compared with these predicted values for definitive structural confirmation. The provided

workflows offer a logical framework for the synthesis, purification, and spectroscopic analysis of

this and related molecules.

To cite this document: BenchChem. [Spectroscopic Data of 1,2,4-Trimethoxy-5-nitrobenzene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081036#spectroscopic-data-nmr-ir-ms-of-1-2-4-
trimethoxy-5-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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